
Pyridylglutarimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridylglutarimide is an organic compound that features a pyridine ring attached to a glutarimide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridylglutarimide typically involves the cyclo-condensation of a pyridine derivative with a glutaric acid derivative. One common method is the Hantzsch pyridine synthesis, which involves the reaction of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form dihydropyridines, which are then oxidized to yield pyridines . The specific conditions for synthesizing this compound may vary, but generally involve heating the reactants in a suitable solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Pyridylglutarimide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxides.
Reduction: The glutarimide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring yields pyridine N-oxides, while reduction of the glutarimide moiety yields amines.
Aplicaciones Científicas De Investigación
Pyridylglutarimide, also known as Rogletimide or pyridyl glutarimide-3-ethyl-3-(4 pyridyl)piperidine-2,6-dione, is a modification of aminoglutethimide . It has been investigated for its potential applications, particularly in the context of cancer therapy and as an aromatase inhibitor .
Aromatase Inhibition and Estrogen-Dependent Tumors:
- This compound inhibits aromatase, an enzyme involved in estrogen production, but not desmolase . Aminoglutethimide, a related compound, inhibits cholesterol side-chain cleavage, effectively eliminating estrogen production in postmenopausal women .
- Glutarimide derivatives, including this compound, have been explored for treating estrogen-dependent tumors . Improving the therapy for estrogen-dependent tumors obtainable from aminoglutethimide is a desirable goal .
- In "N-alkyl" derivatives, modifying the piperidine ring N-atom with different substituents affects aromatase inhibition. An ethyl group at R1 was maintained as in aminoglutethimide and pyridoglutethimide .
Clinical Studies and Efficacy:
- Pyridoglutethimide can suppress plasma estradiol concentrations in postmenopausal women with breast cancer .
- In one study, aminoglutethimide, when used as a second-line therapy after tamoxifen failure, showed an overall response rate of 34% with a median response duration of 9.5 months . Furthermore, 25% of patients whose tumors did not respond to tamoxifen responded to aminoglutethimide .
- Randomized trials have shown that response rates to aminoglutethimide are similar to those of tamoxifen .
Metabolism and Analysis:
- Metabolites of this compound, such as PG N-oxide, 4- and 5-hydroxy-PG, and a gamma-butyrolactone, can be identified using liquid chromatography-mass spectrometry (LC-TSP-MS) .
- LC-TSP-MS is a technique in drug metabolism studies for the glutarimide class of drugs . Glutarimide ring-opening products can be detected in plasma extracts after multiple-dose treatment .
Mecanismo De Acción
The mechanism by which pyridylglutarimide exerts its effects involves its interaction with specific molecular targets. For example, as an aromatase inhibitor, this compound binds to the active site of the enzyme aromatase, preventing the conversion of androgens to estrogens . This results in the suppression of estrogen levels, which is beneficial in the treatment of hormone-dependent cancers.
Comparación Con Compuestos Similares
Pyridylglutarimide can be compared with other similar compounds, such as:
Pyrimidine derivatives: These compounds also feature a nitrogen-containing ring and have diverse biological activities.
Glutarimide derivatives: These compounds share the glutarimide moiety and are known for their antibiotic properties.
This compound is unique due to its combination of a pyridine ring and a glutarimide moiety, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of reactions and interact with specific molecular targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Actividad Biológica
Pyridylglutarimide, specifically 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (PyG), is a compound of significant interest in pharmacology, particularly for its role as an aromatase inhibitor. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by data tables and case studies.
Overview of this compound
This compound is a derivative of aminoglutethimide, designed to inhibit the aromatase enzyme selectively without impacting cholesterol side-chain cleavage. Aromatase plays a crucial role in converting androgens into estrogens, making PyG a potential therapeutic agent for estrogen-dependent conditions such as breast cancer.
The primary mechanism through which this compound exerts its biological activity is by inhibiting aromatase. This inhibition leads to decreased estrogen levels, which can be beneficial in treating hormone-sensitive tumors.
Key Features:
- Selective Inhibition : Unlike aminoglutethimide, PyG does not inhibit desmolase, thereby reducing the need for corticosteroid replacement therapy.
- Pharmacokinetics : Studies indicate that PyG effectively suppresses plasma estradiol concentrations in postmenopausal women with breast cancer .
Antitumor Activity
This compound has been shown to have significant antitumor effects in various studies:
- Clinical Trials : A study involving ten patients demonstrated that PyG effectively suppressed estrogen levels, indicating its potential efficacy in treating breast cancer .
- Response Rates : In clinical settings, response rates to aromatase inhibitors like PyG are reported to be around 20-25% for advanced breast cancer cases .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound with other aromatase inhibitors:
Compound | Mechanism of Action | Response Rate (%) | Notable Side Effects |
---|---|---|---|
This compound | Aromatase Inhibition | 20-25 | Minimal; primarily mild |
Aminoglutethimide | Aromatase & Desmolase Inhibition | 34 | Lethargy, rash, dizziness |
Letrozole | Aromatase Inhibition | 30-40 | Hot flashes, fatigue |
Case Studies
- Study on Postmenopausal Women : A clinical trial assessed the impact of this compound on estradiol levels and tumor response in postmenopausal women with advanced breast cancer. Results indicated effective suppression of estradiol with manageable side effects .
- Pharmacokinetic Analysis : Another study evaluated the pharmacokinetics of PyG in patients undergoing treatment. The findings highlighted a favorable profile with significant reductions in estrogen levels without severe adverse effects .
Propiedades
IUPAC Name |
3-pyridin-2-ylpiperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-5-4-7(10(14)12-9)8-3-1-2-6-11-8/h1-3,6-7H,4-5H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHDFKPIDQTXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.